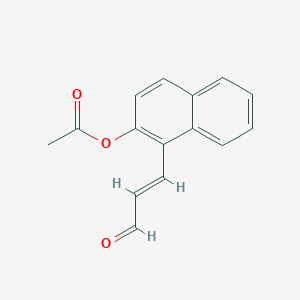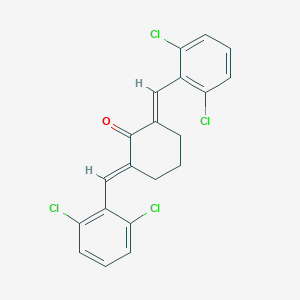
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone, commonly known as DBCC, is a chemical compound that has been widely used in scientific research due to its unique properties. DBCC is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is a highly lipophilic compound that can easily penetrate cell membranes and interact with intracellular targets.
Mechanism Of Action
The mechanism of action of DBCC is based on its ability to interact with intracellular targets, including proteins and lipids. DBCC can bind to the hydrophobic pockets of proteins and induce conformational changes that affect their function. It can also intercalate into the lipid bilayer of cell membranes and alter their fluidity and permeability.
Biochemical And Physiological Effects
DBCC has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to modulate the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DBCC in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and lipid peroxidation. However, its lipophilic nature can also lead to non-specific binding and interference with cellular processes. Furthermore, its toxicity and potential side effects need to be carefully evaluated before using it in vivo.
Future Directions
There are several future directions for DBCC research, including the development of new derivatives with improved properties, the exploration of its potential as a therapeutic agent for cancer and other diseases, and the application of its fluorescent properties in advanced imaging techniques. Additionally, the use of DBCC in combination with other compounds could lead to synergistic effects and enhanced therapeutic outcomes.
Scientific Research Applications
DBCC has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions, membrane fluidity, and lipid peroxidation. It has also been used as a photosensitizer for photodynamic therapy and as a fluorescent dye for imaging biological systems.
properties
CAS RN |
42426-37-9 |
|---|---|
Product Name |
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone |
Molecular Formula |
C20H14Cl4O |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H14Cl4O/c21-16-6-2-7-17(22)14(16)10-12-4-1-5-13(20(12)25)11-15-18(23)8-3-9-19(15)24/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |
InChI Key |
QGRADUQJYBJJER-DCIPZJNNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C1 |
SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
Canonical SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

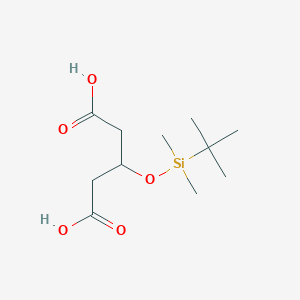
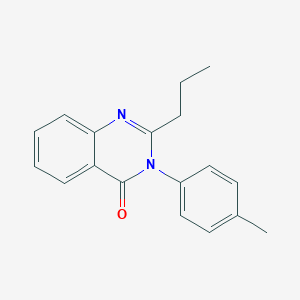
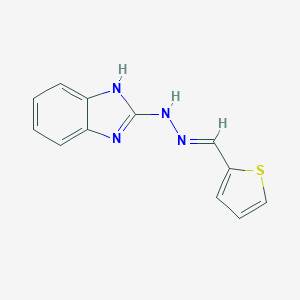
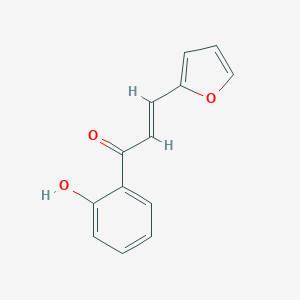
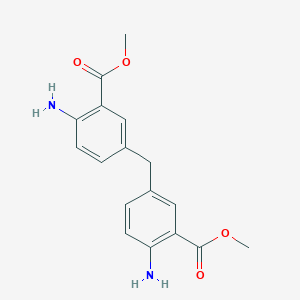
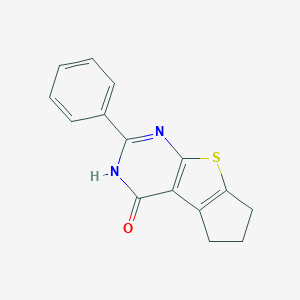
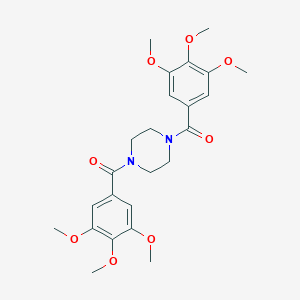
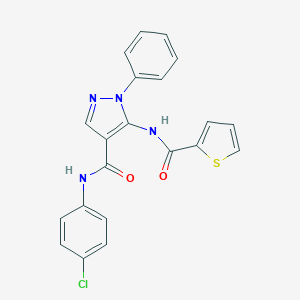
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
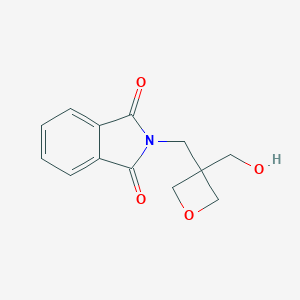
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
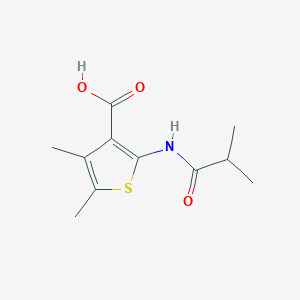
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
